1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

pKₐ modulation salt formation solubility

1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one (CAS 1706533‑09‑6) is a synthetic heterocyclic building block that combines a 3‑aminopyrrolidine ring and a 3,5‑dimethylpyrazole moiety through a propan‑1‑one linker. The compound is commercially supplied with a purity of NLT 98 % and a molecular weight of 236.31 g mol⁻¹.

Molecular Formula C12H20N4O
Molecular Weight 236.31 g/mol
CAS No. 1706533-09-6
Cat. No. B1381322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
CAS1706533-09-6
Molecular FormulaC12H20N4O
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)N
InChIInChI=1S/C12H20N4O/c1-8-11(9(2)15-14-8)3-4-12(17)16-6-5-10(13)7-16/h10H,3-7,13H2,1-2H3,(H,14,15)
InChIKeyTVENRTLIDAFIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one (CAS 1706533-09-6): Structure, Purity, and Procurement Baseline


1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one (CAS 1706533‑09‑6) is a synthetic heterocyclic building block that combines a 3‑aminopyrrolidine ring and a 3,5‑dimethylpyrazole moiety through a propan‑1‑one linker. The compound is commercially supplied with a purity of NLT 98 % and a molecular weight of 236.31 g mol⁻¹ . Its structural features place it within the broader class of pyrazolopyrrolidine derivatives that are under investigation as inhibitors of the p53–MDM2/MDM4 protein–protein interaction [1].

Why 1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one Cannot Be Replaced by a Generic Analog


The compound’s utility in medicinal‑chemistry campaigns depends on the precise electronic and steric signature of its two heterocyclic rings. Replacing the 3‑aminopyrrolidine with unsubstituted pyrrolidine shifts the amine pKₐ by ≈ 1.3 units, while removing the 3,5‑dimethyl groups from the pyrazole lowers its conjugate‑acid pKₐ from 4.11 to 2.58 [1]. These changes alter hydrogen‑bonding capacity, lipophilicity, and ionization state at physiological pH, precluding simple interchange with des‑methyl or des‑amino analogs. When the compound is employed as a key intermediate in the synthesis of pyrazolopyrrolidine‑based MDM2/MDM4 inhibitors, such structural modifications can disrupt the critical p53‑mimetic pharmacophore [2].

Quantitative Differentiation of 1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one from Closest Analogs


Amine Basicity Modulation: 3-Aminopyrrolidine vs. Pyrrolidine

The 3‑aminopyrrolidine ring of the target compound exhibits a predicted conjugate‑acid pKₐ of 9.94 ± 0.20, whereas unsubstituted pyrrolidine has an experimentally determined pKₐ of 11.27 (conjugate acid in water) [1]. This ΔpKₐ of ≈ 1.33 means the target amine is less extensively protonated at neutral pH, directly influencing solubility, salt‑formation propensity, and membrane permeability relative to a pyrrolidine‑based analog.

pKₐ modulation salt formation solubility

Pyrazole pKₐ Shift: 3,5-Dimethylpyrazole vs. Unsubstituted Pyrazole

The 3,5‑dimethylpyrazole motif in the target compound has a conjugate‑acid pKₐ of 4.11, compared with 2.58 for unsubstituted pyrazole [1]. This ΔpKₐ of 1.53 units indicates that the dimethylated pyrazole is a significantly stronger base, enhancing its ability to participate in hydrogen‑bond networks and altering its logD profile relative to the des‑methyl analog.

heterocycle basicity hydrogen bonding logD

Kinase Inhibitor Scaffold Validation: (S)-3-Aminopyrrolidine in Abl/PI3K Dual Inhibition

The 3‑aminopyrrolidine substructure has been explored as a scaffold for dual Abl/PI3K inhibitors. (S)-3‑aminopyrrolidine derivatives demonstrated cytotoxicity against the chronic myeloid leukemia (CML) cell line K562, with the benzylsulfonyl functional group playing a key role in biological activity [1]. Although the specific IC₅₀ values for the target compound are not available in the public domain, the established kinase‑inhibitory profile of the 3‑aminopyrrolidine core provides class‑level validation that supports its selection over non‑amino pyrrolidine analogs for kinase‑targeted projects.

kinase inhibition Abl PI3K CML

PDE4 Inhibitory Potential of 3,5-Dimethylpyrazole Derivatives

A series of 3,5‑dimethylpyrazole derivatives were synthesized and tested as phosphodiesterase 4 (PDE4) inhibitors. The most active compound, If, exhibited an IC₅₀ of 1.7 μM against PDE4B and also blocked LPS‑induced TNFα release in cellular assays [1]. While the target compound is not itself reported as a PDE4 inhibitor, the demonstrated bioactivity of 3,5‑dimethylpyrazole‑containing molecules supports the rationale for incorporating this moiety into drug‑like scaffolds, in contrast to unsubstituted pyrazole analogs that may lack this activity.

PDE4 inhibition anti-inflammatory 3,5‑dimethylpyrazole

Procurement‑Grade Purity and Molecular Properties

The target compound is supplied with a minimum purity of 98 % (NLT 98 %) and a molecular weight of 236.31 g mol⁻¹ . In comparison, the closely related analog 1‑(3‑aminopyrrolidin‑1‑yl)‑3‑(1H‑pyrazol‑4‑yl)propan‑1‑one (lacking the methyl groups) has a molecular weight of 208.26 g mol⁻¹, reflecting a 28.05 g mol⁻¹ difference that arises solely from the two methyl substituents and impacts both lipophilicity and molar dosing calculations.

purity molecular weight quality control

Research and Industrial Use Cases for 1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one


Key Intermediate in the Synthesis of Pyrazolopyrrolidine-Based MDM2/MDM4 Inhibitors

The compound serves as a direct precursor for the construction of the pyrazolopyrrolidine core found in patent‑disclosed MDM2/MDM4 inhibitors [1]. Its pendant 3‑aminopyrrolidine provides a handle for further functionalization, enabling rapid diversification of the p53‑mimetic pharmacophore.

Scaffold for Dual Abl/PI3K Kinase Inhibitor Design

Leveraging the validated kinase‑inhibitory activity of the 3‑aminopyrrolidine motif [2], the target compound can be elaborated into analogs that target chronic myeloid leukemia (CML) or other Abl‑dependent malignancies, offering a differentiated starting point relative to non‑amino pyrrolidine scaffolds.

Lead Generation for PDE4‑Targeted Anti‑Inflammatory Agents

The 3,5‑dimethylpyrazole moiety has demonstrated PDE4B inhibition with an IC₅₀ of 1.7 μM in published series [3]. The target compound can be used as a versatile template for designing new PDE4 inhibitors aimed at asthma, COPD, or sepsis indications.

Chemical Biology Probe Development

The well‑defined pKₐ characteristics of both the 3‑aminopyrrolidine and 3,5‑dimethylpyrazole rings [4] allow predictable ionization behavior under physiological conditions, making the compound a suitable starting point for synthesizing fluorescent or affinity probes for target‑engagement studies.

Quote Request

Request a Quote for 1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.